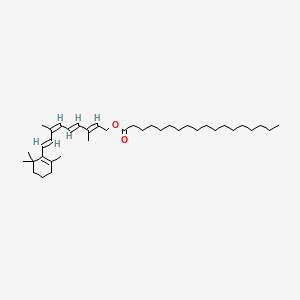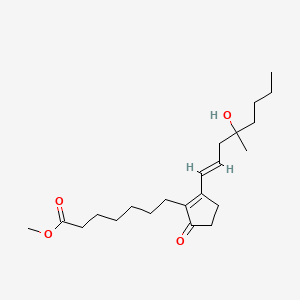
Misoprostol B
Overview
Description
Misoprostol is a synthetic prostaglandin E1 analog . It reduces stomach acid and helps protect the stomach lining from damage that can be caused by taking aspirin or a nonsteroidal anti-inflammatory drug (NSAID) . Misoprostol is used in a hospital setting to induce cervical ripening, labor induction in women with premature rupture of membranes, and treatment of serious post-partum hemorrhage . These uses are outside of the approved indications .
Chemical Reactions Analysis
Misoprostol is a synthetic prostaglandin E1 analog that works by “replacing” prostaglandins whose production is blocked by aspirin or NSAIDs . It binds to myometrial cells causing strong contractions and ultimately resulting in the expulsion of tissue . Misoprostol also causes cervical ripening following the softening and dilation of the cervix .
Physical And Chemical Properties Analysis
Misoprostol is a synthetic prostaglandin E1 analog . It is known to reduce blood flow to the uterus, facilitating every surgical operation on the myometrium . The glass–rubber transition temperature (Tg) of the pure HPMC was lowered from 163 to 125–130 and 85–87°C in the presence of 10 and 27–28% misoprostol .
Scientific Research Applications
Prevention of Postpartum Hemorrhage : Misoprostol is effective in preventing postpartum hemorrhage, a major cause of maternal death. Clinical evidence supports its safety and efficacy in addressing this condition, especially in resource-poor settings (Starrs & Winikoff, 2012).
Induction of Labor : It is used for inducing labor, particularly in the third trimester, with research showing its efficacy in cervical ripening and reducing the need for oxytocin (Hofmeyr & Gulmezoglu, 2017).
Management of Abortion : Misoprostol is used for medical management of abortion, with studies indicating its safe application for this purpose (Muñoz-Franco et al., 2019).
Use in Gynecological Surgery : Misoprostol's efficacy in reducing adhesion formation after gynecological surgery has been explored, highlighting its potential in surgical applications (Kaya et al., 2014).
Application in Nonpregnant Women : Its use extends to nonpregnant women for purposes like cervical priming before hysteroscopy, and in endometrial biopsy, showcasing its broader gynecological utility (Choksuchat, 2010).
Community-based Applications : Misoprostol is significant in community healthcare, particularly in low-resource settings, for managing early pregnancy termination and labor induction, emphasizing its versatility (Gülmezoglu et al., 2010).
Crystal Structure Analysis : Research on its crystal structure bound to the labor inducer prostaglandin E2 receptor contributes to the understanding of its mechanism of action, potentially aiding in the development of more selective uterotonic drugs (Audet et al., 2018).
Mechanism of Action
- Misoprostol primarily targets two types of receptors:
- Gastric Parietal Cells : It inhibits gastric acid secretion by binding to prostaglandin E1 receptors on parietal cells in the stomach. This action helps prevent NSAID-induced gastric ulcers .
- Uterine Myometrial Cells : Misoprostol stimulates prostaglandin E1 receptors in the uterus, leading to strong myometrial contractions. It also softens and dilates the cervix, making it useful for labor induction and abortion .
- By binding to its receptors, Misoprostol:
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Misoprostol can cause birth defects, premature birth, uterine rupture, miscarriage, or incomplete miscarriage and dangerous uterine bleeding . It should not be used during pregnancy and if you are able to become pregnant, you will need to have a negative pregnancy test before starting this treatment . Misoprostol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause serious fetal harm .
Future Directions
Misoprostol is currently used for a variety of medical applications, including the prevention of gastric ulcers in patients taking NSAIDs, the induction of labor, and the treatment of postpartum hemorrhage . Future research may focus on optimizing the dosage and administration route of Misoprostol to maximize its efficacy and minimize side effects .
Biochemical Analysis
Biochemical Properties
Misoprostol B plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to prostaglandin E1 receptors on parietal cells in the stomach, leading to a reduction in gastric acid secretion . Additionally, this compound interacts with enzymes involved in the synthesis of mucus and bicarbonate, enhancing the protective mucosal barrier in the gastrointestinal tract . These interactions are crucial for its therapeutic effects in preventing NSAID-induced gastric ulcers.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In the gastrointestinal tract, it reduces gastric acid secretion by inhibiting the activity of the proton pump in parietal cells . In the uterus, this compound stimulates uterine contractions by binding to prostaglandin receptors, which increases the strength and frequency of contractions . This action is particularly useful in inducing labor and managing postpartum hemorrhage. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to prostaglandin E1 receptors on parietal cells, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels . This results in reduced proton pump activity and decreased gastric acid secretion. In the uterus, this compound binds to prostaglandin receptors, activating signaling pathways that increase intracellular calcium levels and promote uterine contractions . These molecular interactions are essential for its therapeutic applications in obstetrics and gynecology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is rapidly absorbed and metabolized, with peak plasma levels occurring within 30 minutes of administration . Its effects on cellular function can persist for several hours, depending on the dosage and route of administration . Long-term studies have shown that this compound remains stable at room temperature, making it suitable for various clinical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces gastric acid secretion and induces uterine contractions without significant adverse effects . At higher doses, it can cause gastrointestinal upset, including diarrhea and abdominal pain . In animal studies, threshold effects have been observed, with higher doses leading to increased uterine contractions and potential toxicity . These findings highlight the importance of dose optimization for safe and effective use of this compound.
Metabolic Pathways
This compound undergoes extensive metabolism in the body, primarily through de-esterification to form its active metabolite, misoprostol acid . This metabolite retains significant pharmacological activity and is further metabolized via beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain . These metabolic pathways are crucial for the drug’s bioavailability and therapeutic effects. This compound also interacts with various enzymes and cofactors involved in these metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed from the gastrointestinal tract and distributed to target tissues, including the stomach and uterus . The drug’s distribution is facilitated by its interaction with transporters and binding proteins, which help localize and accumulate this compound in specific tissues . This targeted distribution is essential for its therapeutic effects in preventing gastric ulcers and inducing labor.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm of target cells, where it interacts with prostaglandin receptors and other biomolecules . Post-translational modifications, such as phosphorylation, may also influence its localization and activity . These subcellular interactions are essential for the drug’s therapeutic effects and highlight the importance of understanding its cellular distribution.
properties
IUPAC Name |
methyl 7-[2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopenten-1-yl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,25H,4-9,12-17H2,1-3H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZJXGYROTGEG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1=C(C(=O)CC1)CCCCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331639-92-9 | |
| Record name | Misoprostol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331639929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the difference between Misoprostol A and Misoprostol B?
A1: Misoprostol, a synthetic prostaglandin E1 analog, exists as two diastereomers: Misoprostol A and this compound. While structurally similar, they differ in the spatial arrangement of atoms around one of their chiral centers []. This difference influences their pharmacological properties.
Q2: Can you elaborate on the process of converting Misoprostol A to this compound?
A2: A study successfully demonstrated the conversion of Misoprostol A to this compound using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a cyclic unsaturated amine. This intramolecular isomerization process proved effective in separating the enantio-pure isomers without introducing impurities []. This method offers potential for producing specific isomers for research and pharmaceutical applications.
Q3: How effective is Misoprostol in inducing cervical ripening?
A3: Research suggests Misoprostol is an effective drug for cervical ripening and labor induction in term pregnancies []. A clinical trial comparing 25 mg vaginal Misoprostol to 100 mg oral Misoprostol found both doses equally effective for cervical ripening []. This highlights the potential of Misoprostol as a valuable tool in obstetric practices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




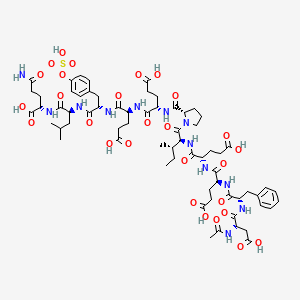
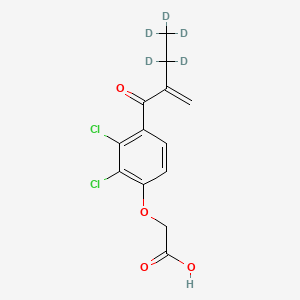
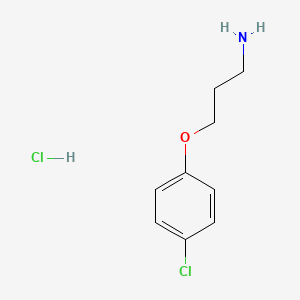

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)



